N-acyl amines
N-Acyl amines are a class of organic compounds characterized by the presence of an amine group attached to an acyl group through a nitrogen atom. These molecules find extensive applications in various industries due to their versatile chemical properties and functionality.
Structurally, N-acyl amines can be derived from amino acids or synthesized via condensation reactions between carboxylic acids and primary amines. Their diverse functional groups make them valuable intermediates in organic synthesis, allowing for the creation of complex molecules with specific properties.
In the pharmaceutical industry, N-acyl amines serve as precursors to drug development, acting as prodrugs or serving as building blocks in the synthesis of active pharmaceutical ingredients (APIs). They are also employed in the formulation of agrochemicals and personal care products due to their potential for enhancing product efficacy and stability.
Furthermore, N-acyl amines exhibit unique reactivity towards various functional groups, enabling them to undergo catalytic reactions or serve as chelating agents. Their use in catalyst systems and as stabilizers in polymer synthesis further underscores their importance in modern chemical processes.
Overall, the diverse applications of N-acyl amines across multiple sectors highlight their significance in the field of organic chemistry and beyond.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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2-Bromo-N-cyclohexylbutanamide | 905810-22-2 | C10H18NOBr |
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3-methyl-N-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}butanamide | 1797679-11-8 | C14H19N3OS |
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N-[(2-methoxy-2-adamantyl)methyl]pent-4-enamide | 1797887-38-7 | C17H27NO2 |
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4-cyclohexyl(methyl)amino-4-oxobutanoic Acid | 714278-92-9 | C11H19NO3 |
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2-bromo-3-methyl-N-[(1S)-1-phenylethyl]butanamide | 1344976-19-7 | C13H18BrNO |
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2-Bromo-N-propylbutanamide | 1119450-47-3 | C7H14BrNO |
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Coconut Oil Monoethanolamide | 142-54-1 | C15H31NO2 |
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N-[2-(2-Furanyl)-2-methoxyethyl]butanamide | 1795359-48-6 | C11H17NO3 |
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N-methylbutanamide | 17794-44-4 | C5H11NO |
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N-(3-methyl-1,2,4-oxadiazol-5-yl)methyl-4-phenylbutanamide | 1235097-41-2 | C14H17N3O2 |
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